molecular formula C19H20F4N6O2 B10823787 Unii-4N6KQ7D685 CAS No. 1637394-01-4

Unii-4N6KQ7D685

Cat. No.: B10823787
CAS No.: 1637394-01-4
M. Wt: 440.4 g/mol
InChI Key: SKMKJBYBPYBDMN-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GDC-0134 is a small-molecule inhibitor of dual leucine zipper kinase (DLK), which regulates the c-Jun N-terminal kinase pathway involved in axon degeneration and apoptosis following neuronal injury. This compound has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) .

Preparation Methods

The synthesis of GDC-0134 involves several key steps, including two nucleophilic aromatic substitution (SNAr) reactions, oxidation, and Suzuki coupling. The process has been optimized to be more environmentally friendly by replacing solvents classified as substances of very high concern by the REACH regulation. Additionally, a safer and faster method to oxidize the sulfanyl to the sulfonyl intermediate using hydrogen peroxide at higher temperatures was developed .

Chemical Reactions Analysis

GDC-0134 undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group is oxidized to a sulfonyl intermediate using hydrogen peroxide.

    Substitution: Two nucleophilic aromatic substitution (SNAr) reactions are involved in its synthesis.

    Coupling: Suzuki coupling is used to form the final product.

Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for Suzuki coupling. The major products formed from these reactions are intermediates that lead to the final active pharmaceutical ingredient (API) .

Scientific Research Applications

GDC-0134 has been primarily studied for its potential in treating neurodegenerative diseases. It has shown promise in preclinical models of ALS by inhibiting DLK, which is involved in axon degeneration and neuronal apoptosis. The compound has been evaluated in Phase 1 clinical trials to determine its safety, tolerability, and pharmacokinetics in ALS patients . Additionally, GDC-0134’s effects on plasma neurofilament light chain levels have been explored in both ALS patients and DLK conditional knockout mice .

Mechanism of Action

GDC-0134 exerts its effects by inhibiting dual leucine zipper kinase (DLK), which regulates the c-Jun N-terminal kinase pathway. This pathway is involved in axon degeneration and apoptosis following neuronal injury. By inhibiting DLK, GDC-0134 aims to reduce neuronal damage and slow disease progression in neurodegenerative conditions such as ALS .

Comparison with Similar Compounds

GDC-0134 is unique among DLK inhibitors due to its specific molecular structure and pharmacokinetic properties. Similar compounds include other DLK inhibitors that have been investigated for neurodegenerative diseases, but GDC-0134 has shown distinct advantages in terms of its safety profile and efficacy in preclinical models . Other similar compounds include:

Properties

CAS No.

1637394-01-4

Molecular Formula

C19H20F4N6O2

Molecular Weight

440.4 g/mol

IUPAC Name

3-(difluoromethoxy)-5-[2-(3,3-difluoropyrrolidin-1-yl)-6-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C19H20F4N6O2/c20-17(21)31-14-3-10(6-25-16(14)24)13-5-15(29-7-12-4-11(29)8-30-12)27-18(26-13)28-2-1-19(22,23)9-28/h3,5-6,11-12,17H,1-2,4,7-9H2,(H2,24,25)/t11-,12-/m0/s1

InChI Key

SKMKJBYBPYBDMN-RYUDHWBXSA-N

Isomeric SMILES

C1CN(CC1(F)F)C2=NC(=CC(=N2)N3C[C@@H]4C[C@H]3CO4)C5=CC(=C(N=C5)N)OC(F)F

Canonical SMILES

C1CN(CC1(F)F)C2=NC(=CC(=N2)N3CC4CC3CO4)C5=CC(=C(N=C5)N)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.